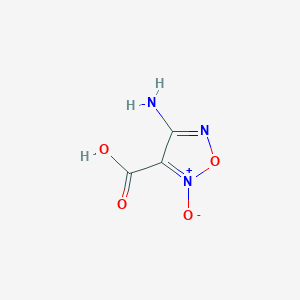

4-Aminofuroxan-3-carboxylic acid

Description

4-Aminofuroxan-3-carboxylic acid is a heterocyclic compound that belongs to the furoxan family. Furoxans are known for their unique structural properties and potential applications in various fields, including medicinal chemistry and materials science. The presence of both amino and carboxylic acid functional groups in this compound makes it a versatile compound for chemical modifications and synthesis of derivatives.

Properties

CAS No. |

300586-80-5 |

|---|---|

Molecular Formula |

C3H3N3O4 |

Molecular Weight |

145.07 g/mol |

IUPAC Name |

4-amino-2-oxido-1,2,5-oxadiazol-2-ium-3-carboxylic acid |

InChI |

InChI=1S/C3H3N3O4/c4-2-1(3(7)8)6(9)10-5-2/h(H2,4,5)(H,7,8) |

InChI Key |

FWSAMBQAOYUJPJ-UHFFFAOYSA-N |

Canonical SMILES |

C1(=[N+](ON=C1N)[O-])C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-aminofuroxan-3-carboxylic acid typically involves the oxidation of aminocyanoglyoxime. This process can be carried out using various oxidizing agents, such as hydrogen peroxide or potassium permanganate, under controlled conditions. The resulting 4-amino-3-cyanofuroxan can then be hydrolyzed to yield this compound .

Industrial Production Methods: This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Aminofuroxan-3-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, the compound can be oxidized to form 4-amino-3-cyanofuroxan, which can further react with hydrazine and hydroxylamine to form amidrazone and amidoxime derivatives, respectively .

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate

Reduction: Hydrazine, hydroxylamine

Substitution: Triethyl orthoformate for ring closure reactions

Major Products:

Oxidation: 4-Amino-3-cyanofuroxan

Reduction: Amidrazone and amidoxime derivatives

Substitution: Pyrimidine and 1,2,4-oxadiazole ring-closed products.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-aminofuroxan-3-carboxylic acid and its derivatives primarily involves the release of nitrogen oxide. This molecule plays a crucial role in various physiological processes, including vasodilation and regulation of cellular metabolism. The compound’s ability to release nitrogen oxide makes it a valuable candidate for developing new therapeutic agents .

Comparison with Similar Compounds

- 3-Amino-4-arylfuroxans

- 3,4-Diaminofurazan

- 4-Amino-3-cyanofuroxan

Biological Activity

4-Aminofuroxan-3-carboxylic acid (AFCA) is a compound of significant interest due to its diverse biological activities. This article summarizes the available research findings, including its chemical properties, biological effects, and potential therapeutic applications.

- Molecular Formula: C₃H₃N₃O₄

- Molecular Weight: 129.07 g/mol

- CAS Number: 6420510

- Appearance: White crystalline solid

- Solubility: Soluble in water and organic solvents

AFCA exhibits its biological activity primarily through the modulation of various signaling pathways. It has been shown to influence:

- Nitric Oxide (NO) Production: AFCA acts as a nitric oxide donor, which plays a crucial role in vasodilation and neurotransmission. Increased NO levels can lead to enhanced blood flow and improved oxygen delivery to tissues.

- Antioxidant Activity: Research indicates that AFCA possesses antioxidant properties, which help in scavenging free radicals and reducing oxidative stress in cells. This can be particularly beneficial in conditions associated with inflammation and cellular damage.

1. Antimicrobial Effects

AFCA has demonstrated antimicrobial properties against a range of pathogens. Studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

2. Anti-inflammatory Properties

AFCA's ability to modulate inflammatory responses has been documented in various studies. It inhibits the production of pro-inflammatory cytokines, thus potentially serving as a therapeutic agent for inflammatory diseases.

3. Neuroprotective Effects

Research has indicated that AFCA may protect neuronal cells from damage induced by excitotoxicity and oxidative stress. This neuroprotective effect is particularly relevant for conditions such as neurodegenerative diseases.

Case Study 1: Antimicrobial Activity

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of AFCA against common bacterial strains. The results indicated that AFCA effectively inhibited bacterial growth, suggesting its potential use in treating bacterial infections.

Case Study 2: Neuroprotection

In vivo studies on animal models showed that AFCA administration resulted in reduced neuronal cell death following ischemic injury. These findings highlight AFCA's potential as a neuroprotective agent in stroke management.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.